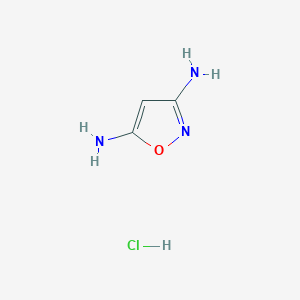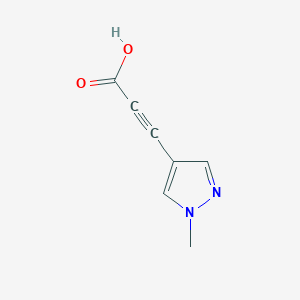
5-Amino-2,4-dimethylbenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Amino-2,4-dimethylbenzoic acid is C9H11NO2 . The InChI code is 1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
Amino acids, which 5-Amino-2,4-dimethylbenzoic acid is a derivative of, are known to undergo reactions characteristic of carboxylic acids and amines . The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis
Amino acids, including 5-Amino-2,4-dimethylbenzoic acid, have high melting points (200-300°C) due to their ionic properties . Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature . Amino acids are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of chemical compounds related to 5-Amino-2,4-dimethylbenzoic acid have been a subject of scientific research. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline, with its structure characterized by various spectroscopy methods (Cheng Lin, 2013). Additionally, derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been synthesized and characterized, showing significant dual fluorescence properties (D. Premnath et al., 2017).
Molecular Docking and Anticancer Studies
Molecular docking studies and in vitro anticancer evaluations have been conducted on compounds related to 5-Amino-2,4-dimethylbenzoic acid. For example, a study on fluorescent derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one evaluated their cytotoxic activity against human cervical cancer cell lines (D. Premnath et al., 2017).
Synthesis for Medical Applications
Research has also been conducted on synthesizing new compounds from derivatives of 5-Amino-2,4-dimethylbenzoic acid for potential medical applications. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives of this acid, for potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Spectroscopic Studies
Spectroscopic studies have been carried out on compounds related to 5-Amino-2,4-dimethylbenzoic acid. One study focused on the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate in various solvents (M. Józefowicz et al., 2007).
Other Research Applications
Other research applications include studies on the polarographic behavior of arylazo pyrazoles, which involve derivatives of 5-Amino-2,4-dimethylbenzoic acid (L. Ravindranath et al., 1983), and the isolation of novel metabolites from microbial oxidation of dimethylbenzoic acids (S. Schmidt et al., 1994).
Safety and Hazards
The safety data sheet for 5-Amino-2,4-dimethylbenzoic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
5-amino-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLHGPYPIQETMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,4-dimethylbenzoic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea](/img/structure/B2646214.png)



![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)



